molecular formula C21H34N2O3 B247579 4-METHYL-1'-[(2,4,5-TRIMETHOXYPHENYL)METHYL]-1,4'-BIPIPERIDINE

4-METHYL-1'-[(2,4,5-TRIMETHOXYPHENYL)METHYL]-1,4'-BIPIPERIDINE

Cat. No.: B247579
M. Wt: 362.5 g/mol
InChI Key: HLFVGCRPYPOGGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-1’-(2,4,5-trimethoxybenzyl)-1,4’-bipiperidine is a complex organic compound that features a bipiperidine structure with a 2,4,5-trimethoxybenzyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1’-(2,4,5-trimethoxybenzyl)-1,4’-bipiperidine typically involves multi-step organic reactions. One common approach is the alkylation of 4-methylpiperidine with 2,4,5-trimethoxybenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydride to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1’-(2,4,5-trimethoxybenzyl)-1,4’-bipiperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the benzyl position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of reduced piperidine derivatives.

    Substitution: Formation of substituted piperidine or benzyl derivatives.

Scientific Research Applications

4-Methyl-1’-(2,4,5-trimethoxybenzyl)-1,4’-bipiperidine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting the central nervous system.

    Materials Science: The compound’s unique structure makes it a candidate for the synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in research to understand its interactions with biological molecules and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 4-Methyl-1’-(2,4,5-trimethoxybenzyl)-1,4’-bipiperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The trimethoxybenzyl group may play a role in binding to these targets, while the bipiperidine structure can influence the compound’s overall conformation and activity. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-4-(2,4,5-trimethoxybenzyl)piperazine
  • 1-(2,5-Dimethoxybenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine

Uniqueness

4-Methyl-1’-(2,4,5-trimethoxybenzyl)-1,4’-bipiperidine is unique due to its bipiperidine structure, which distinguishes it from other similar compounds that typically feature a single piperidine or piperazine ring. This structural difference can lead to variations in chemical reactivity and biological activity, making it a compound of particular interest in research and development.

Properties

Molecular Formula

C21H34N2O3

Molecular Weight

362.5 g/mol

IUPAC Name

4-methyl-1-[1-[(2,4,5-trimethoxyphenyl)methyl]piperidin-4-yl]piperidine

InChI

InChI=1S/C21H34N2O3/c1-16-5-11-23(12-6-16)18-7-9-22(10-8-18)15-17-13-20(25-3)21(26-4)14-19(17)24-2/h13-14,16,18H,5-12,15H2,1-4H3

InChI Key

HLFVGCRPYPOGGI-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)C2CCN(CC2)CC3=CC(=C(C=C3OC)OC)OC

Canonical SMILES

CC1CCN(CC1)C2CCN(CC2)CC3=CC(=C(C=C3OC)OC)OC

Origin of Product

United States

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